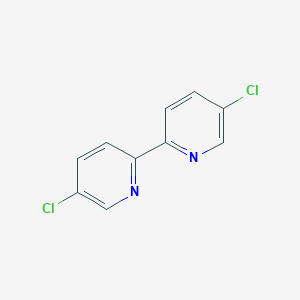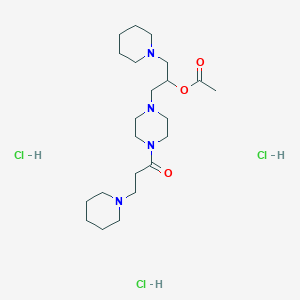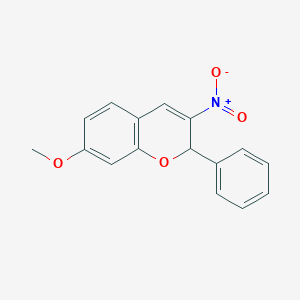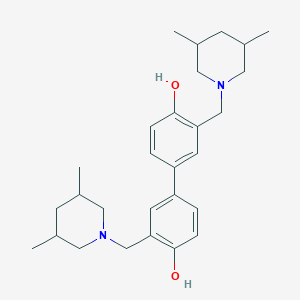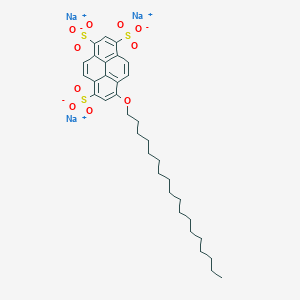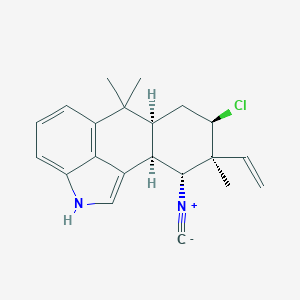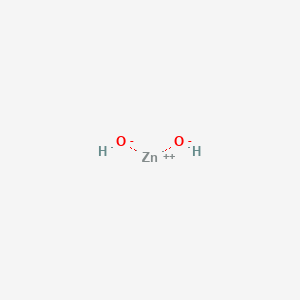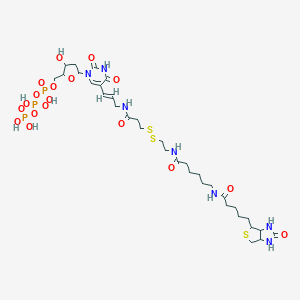
Bio-19-SS-dutp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bio-19-SS-dUTP is a modified nucleotide analog that has been widely used in scientific research. It is commonly used as a substrate in various enzymatic reactions, including DNA polymerases, reverse transcriptases, and RNA polymerases. The modified nucleotide has a disulfide bond that can be cleaved under reducing conditions, making it useful for labeling and detection purposes.
Mecanismo De Acción
The mechanism of action of Bio-19-SS-dUTP involves its incorporation into DNA or RNA during synthesis. The modified nucleotide can be recognized and incorporated by various enzymes, including DNA polymerases, reverse transcriptases, and RNA polymerases. The disulfide bond can be cleaved under reducing conditions, releasing a label for detection.
Efectos Bioquímicos Y Fisiológicos
Bio-19-SS-dUTP has minimal biochemical and physiological effects on cells. The modified nucleotide is not toxic to cells and does not affect cell growth or viability. However, it can affect the fidelity of DNA synthesis, leading to errors in DNA replication.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Bio-19-SS-dUTP is its versatility in labeling and detecting DNA and RNA molecules. It can be used in a variety of applications, including DNA sequencing, gene expression analysis, and DNA labeling. The disulfide bond can be cleaved under reducing conditions, making it useful for detection purposes. However, the modified nucleotide can affect the fidelity of DNA synthesis, leading to errors in DNA replication.
Direcciones Futuras
There are several future directions for the use of Bio-19-SS-dUTP in scientific research. One potential application is in the development of new DNA sequencing technologies. The modified nucleotide can be used to label DNA molecules, which can then be sequenced using nanopore sequencing or other advanced sequencing methods. Another potential application is in the development of new gene expression analysis methods. The modified nucleotide can be used to label RNA molecules, which can then be analyzed using high-throughput sequencing or other methods. Overall, Bio-19-SS-dUTP has significant potential for use in a variety of scientific research applications.
Métodos De Síntesis
The synthesis of Bio-19-SS-dUTP involves the modification of the natural nucleotide, deoxyuridine triphosphate (dUTP). The modification involves adding a disulfide bond to the uracil base of dUTP. The modified nucleotide is then purified using high-performance liquid chromatography (HPLC) to obtain a pure product.
Aplicaciones Científicas De Investigación
Bio-19-SS-dUTP has been widely used in various scientific research applications, including DNA sequencing, gene expression analysis, and DNA labeling. The modified nucleotide is particularly useful in labeling and detecting DNA and RNA molecules. It can be incorporated into DNA or RNA during synthesis, and the disulfide bond can be cleaved to release a fluorescent or biotin label for detection.
Propiedades
Número CAS |
104142-46-3 |
|---|---|
Nombre del producto |
Bio-19-SS-dutp |
Fórmula molecular |
C33H54N7O18P3S3 |
Peso molecular |
1025.9 g/mol |
Nombre IUPAC |
[[5-[2,4-dioxo-5-[(E)-3-[3-[2-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]ethyldisulfanyl]propanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C33H54N7O18P3S3/c41-23-17-29(56-24(23)19-55-60(51,52)58-61(53,54)57-59(48,49)50)40-18-21(31(45)39-33(40)47)7-6-13-35-28(44)11-15-63-64-16-14-36-27(43)9-2-1-5-12-34-26(42)10-4-3-8-25-30-22(20-62-25)37-32(46)38-30/h6-7,18,22-25,29-30,41H,1-5,8-17,19-20H2,(H,34,42)(H,35,44)(H,36,43)(H,51,52)(H,53,54)(H2,37,38,46)(H,39,45,47)(H2,48,49,50)/b7-6+ |
Clave InChI |
BVFVAYBZGIQMFG-VOTSOKGWSA-N |
SMILES isomérico |
C1C(C(OC1N2C=C(C(=O)NC2=O)/C=C/CNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCNC(=O)CCSSCCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Sinónimos |
Bio-19-SS-dUTP biotin-19-SS-dUTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



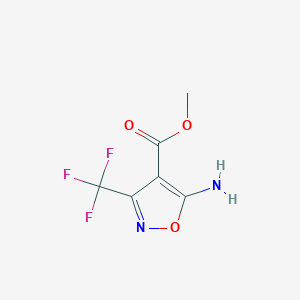
![4-{2-[(Diphenylacetyl)oxy]-1-phenylethyl}-1,1-dimethylpiperazin-1-ium bromide](/img/structure/B9986.png)
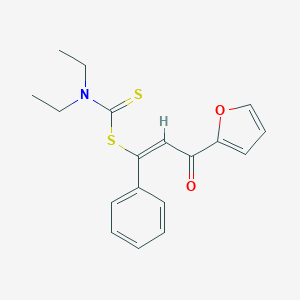
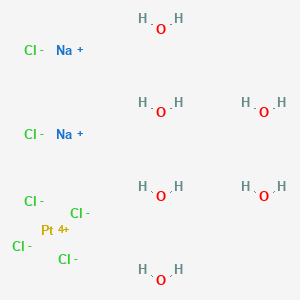
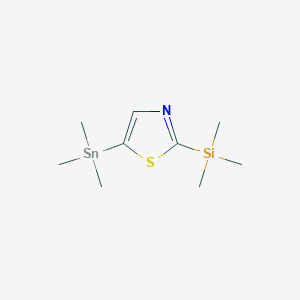
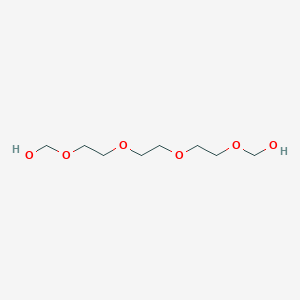
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
